molecular formula C9H9ClN2S B185716 1h-Benzimidazole-2-ethanethiol, 6-chloro- CAS No. 4198-62-3

1h-Benzimidazole-2-ethanethiol, 6-chloro-

Cat. No. B185716
CAS RN: 4198-62-3
M. Wt: 212.7 g/mol
InChI Key: PAXXXTOYJAGWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Benzimidazole-2-ethanethiol, 6-chloro- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific studies.

Mechanism of Action

The mechanism of action of 1h-Benzimidazole-2-ethanethiol, 6-chloro- is not fully understood. However, it is believed that the compound inhibits the activity of enzymes and proteins in the targeted cells, leading to cell death. In cancer cells, it has been shown to inhibit the activity of tubulin, a protein essential for cell division, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1h-Benzimidazole-2-ethanethiol, 6-chloro- has been shown to exhibit various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In bacteria, it has been shown to inhibit the growth of various strains. In plants, it has been shown to exhibit fungicidal and insecticidal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1h-Benzimidazole-2-ethanethiol, 6-chloro- in lab experiments is its broad spectrum of activity against various cell types and organisms. However, its limitations include its low solubility in water and its potential toxicity to non-targeted cells and organisms.

Future Directions

For research include the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacokinetics and pharmacodynamics for clinical applications. Additionally, more research is needed to evaluate its potential environmental impact and toxicity to non-targeted organisms.
In conclusion, 1h-Benzimidazole-2-ethanethiol, 6-chloro- is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations for clinical and environmental applications.

Synthesis Methods

The synthesis of 1h-Benzimidazole-2-ethanethiol, 6-chloro- has been reported using different methods. One of the most commonly used methods is the reaction of 6-chloro-1,3-benzothiazole-2-amine with 2-bromoethanethiol in the presence of a base such as potassium carbonate. The reaction yields 1h-Benzimidazole-2-ethanethiol, 6-chloro- as a white solid with a yield of up to 70%.

Scientific Research Applications

1h-Benzimidazole-2-ethanethiol, 6-chloro- has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to exhibit anticancer, antiviral, and antibacterial properties. In agriculture, it has been used as a fungicide and insecticide. In material science, it has been used to synthesize various polymers and materials.

properties

CAS RN

4198-62-3

Molecular Formula

C9H9ClN2S

Molecular Weight

212.7 g/mol

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)ethanethiol

InChI

InChI=1S/C9H9ClN2S/c10-6-1-2-7-8(5-6)12-9(11-7)3-4-13/h1-2,5,13H,3-4H2,(H,11,12)

InChI Key

PAXXXTOYJAGWPP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCS

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCS

Other CAS RN

4198-62-3

Origin of Product

United States

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